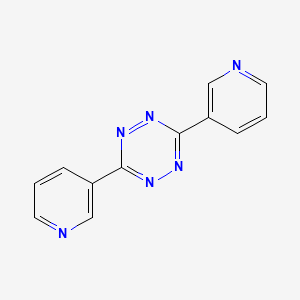

3,6-Di(pyridin-3-yl)-1,2,4,5-tetrazine

説明

Structure

3D Structure

特性

IUPAC Name |

3,6-dipyridin-3-yl-1,2,4,5-tetrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N6/c1-3-9(7-13-5-1)11-15-17-12(18-16-11)10-4-2-6-14-8-10/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLXAHCQKLVGQOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NN=C(N=N2)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 3,6 Di Pyridin 3 Yl 1,2,4,5 Tetrazine

Established Synthetic Routes for the 1,2,4,5-Tetrazine (B1199680) Core Formation

The construction of the 1,2,4,5-tetrazine ring is a pivotal step in the synthesis of 3,6-di(pyridin-3-yl)-1,2,4,5-tetrazine. Several classical methods have been established for this purpose, with the Pinner synthesis and nucleophilic aromatic substitution strategies being the most prominent.

Pinner Synthesis and its Adaptations for Substituted Tetrazines

The Pinner synthesis is a cornerstone in the preparation of s-tetrazines. The traditional route involves the condensation of nitriles with hydrazine (B178648) to form a 1,2-dihydro-1,2,4,5-tetrazine intermediate, which is subsequently oxidized to yield the aromatic tetrazine ring. For the synthesis of symmetrically substituted tetrazines like this compound, 3-cyanopyridine (B1664610) serves as the nitrile precursor.

The general mechanism of the Pinner synthesis begins with the reaction of the nitrile with hydrazine, often in the presence of a catalyst or under elevated temperatures, to form a formamidine (B1211174) salt. This is followed by a cyclization reaction with another molecule of hydrazine to yield the dihydrotetrazine ring. The final step is an oxidation reaction, for which various oxidizing agents can be employed, including sodium nitrite (B80452) in an acidic medium.

Over the years, numerous adaptations of the Pinner synthesis, often referred to as "Pinner-like" reactions, have been developed to improve yields, broaden the substrate scope, and simplify the procedure. These adaptations include the use of different catalysts and reaction conditions. For instance, the reaction can be promoted by the presence of sulfur or a thiol-containing organocatalyst, which can facilitate the reaction at room temperature.

A notable example involves the reaction of 2-cyanopyridine (B140075) and hydrazine hydrate (B1144303) at 90°C to produce the dihydrotetrazine intermediate in a 65% yield. chemicalbook.com Although this example pertains to the 2-pyridyl isomer, the fundamental principle is applicable to the synthesis of the 3-pyridyl analogue.

Nucleophilic Aromatic Substitution (SNAr) Strategies on Halogenated Precursors

An alternative and powerful strategy for the synthesis of substituted tetrazines involves the nucleophilic aromatic substitution (SNAr) on a pre-formed, halogenated tetrazine core. The most common precursor for this approach is 3,6-dichloro-1,2,4,5-tetrazine (B31795). The high electrophilicity of the carbon atoms in the tetrazine ring, further enhanced by the electron-withdrawing nature of the chlorine atoms, makes it susceptible to attack by nucleophiles.

In the context of synthesizing this compound, a pyridin-3-yl nucleophile would be required. This could be generated in situ from a suitable pyridin-3-yl precursor, such as a Grignard reagent or an organolithium species. The reaction would proceed via a two-step substitution, where each chlorine atom is sequentially replaced by a pyridin-3-yl group.

This method offers the advantage of modularity, allowing for the synthesis of unsymmetrical tetrazines by using different nucleophiles in a stepwise manner. However, the synthesis of the 3,6-dichloro-1,2,4,5-tetrazine precursor itself can be a multi-step and hazardous process. Studies have shown that phenols and thiols are particularly effective nucleophiles in this reaction, yielding di-substituted tetrazines in good yields at room temperature.

Development of Advanced and Novel Synthetic Strategies for this compound

To overcome the limitations of classical methods and to improve efficiency and sustainability, researchers have focused on developing advanced synthetic strategies. These include metal-catalyzed approaches, one-pot techniques, and the use of microwave irradiation to accelerate reaction rates.

Metal-Catalyzed Synthetic Approaches

Metal catalysis has emerged as a powerful tool in organic synthesis, and the preparation of tetrazines is no exception. Lewis acid transition metal catalysts, particularly divalent nickel and zinc salts such as Ni(OTf)₂ and Zn(OTf)₂, have been shown to effectively catalyze the formation of 1,2,4,5-tetrazines directly from nitriles and hydrazine. nih.govnih.gov This method is particularly advantageous for the synthesis of tetrazines from unactivated aliphatic nitriles, which are often problematic in the traditional Pinner synthesis. nih.gov

The proposed mechanism involves the coordination of the metal ion to the nitrile, which activates it towards nucleophilic attack by hydrazine, thereby facilitating the formation of the amidrazone intermediate. nih.gov This catalytic approach can lead to significantly higher yields and can be applied to the synthesis of both symmetric and asymmetric tetrazines. While specific examples for this compound are not extensively documented, the general applicability of this method to aromatic nitriles suggests its potential for the synthesis of this compound from 3-cyanopyridine.

The following table summarizes the key features of metal-catalyzed tetrazine synthesis.

| Catalyst | Precursors | Key Advantages |

| Ni(OTf)₂, Zn(OTf)₂ | Nitriles, Hydrazine | Catalyzes reaction with unactivated nitriles, improves yields. |

One-Pot Synthesis Techniques

One-pot syntheses offer significant advantages in terms of operational simplicity, reduced waste generation, and improved time and resource efficiency. For the synthesis of 3,6-disubstituted-1,2,4,5-tetrazines, one-pot procedures that combine the condensation and oxidation steps without the isolation of the dihydrotetrazine intermediate are highly desirable.

Such methods have been developed, often utilizing a metal catalyst as described in the previous section. nih.gov For instance, the reaction of nitriles with hydrazine in the presence of a nickel or zinc catalyst, followed by in situ oxidation, provides a direct route to the final tetrazine product. Sulfur-induced one-pot synthesis from aromatic nitriles and hydrazine hydrate under thermal conditions has also been reported for unsymmetrically disubstituted tetrazines. rsc.org

The following table provides a generalized comparison of one-pot versus traditional multi-step synthesis.

| Feature | Traditional Pinner Synthesis | One-Pot Synthesis |

| Number of Steps | Multiple (condensation, isolation, oxidation) | Single operational step |

| Intermediate Isolation | Required | Not required |

| Yield | Often moderate | Can be higher |

| Waste Generation | Higher | Lower |

| Time Efficiency | Lower | Higher |

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has gained widespread acceptance as a method to dramatically reduce reaction times, often leading to higher yields and cleaner reaction profiles. The application of microwave irradiation to the synthesis of tetrazines has been explored, particularly in the context of inverse-electron-demand Diels-Alder reactions involving tetrazines.

While direct microwave-assisted synthesis of this compound from its precursors is not extensively detailed in the literature, the formation of the 1,2,4,5-tetrazine ring system via condensation of 1,2-dichloromethylene hydrazines with hydrazine monohydrate has been successfully carried out under microwave conditions. This suggests that the cyclization step of the tetrazine synthesis can be significantly accelerated using this technology.

The following table illustrates the typical impact of microwave assistance on reaction parameters.

| Parameter | Conventional Heating | Microwave Irradiation |

| Reaction Time | Hours to days | Minutes to hours |

| Reaction Temperature | Often limited by solvent boiling point | Can reach higher temperatures (superheating) |

| Yield | Variable | Often improved |

| Side Reactions | Can be more prevalent | Often reduced |

Strategies for Functionalization and Asymmetric Substitution of this compound

The functionalization of the this compound core is essential for tuning its electronic properties, solubility, and reactivity for specific applications. While detailed studies on the functionalization of the 3-pyridyl isomer are not extensively documented in publicly available literature, general strategies for modifying dipyridyl-tetrazines can be inferred from research on related isomers, such as the 2-pyridyl and 4-pyridyl analogues.

One common approach involves the introduction of functional groups onto the pyridine (B92270) rings prior to the tetrazine ring formation. This "pre-functionalization" strategy allows for a wide range of substituents to be incorporated. For instance, hydroxyl or amide groups have been introduced at the ortho-position of the pyridine rings in bis-(2-pyridinyl)- and bis-(4-pyridinyl)-tetrazine derivatives. nih.gov This functionalization has been shown to influence the molecule's stability and reactivity in subsequent reactions, such as inverse electron-demand Diels-Alder (IEDDA) cycloadditions. nih.gov

Another potential strategy is the direct functionalization of the pre-formed this compound. However, the electron-deficient nature of both the tetrazine and pyridine rings can make direct electrophilic substitution challenging.

Asymmetric substitution, leading to chiral derivatives of this compound, is a more complex challenge. Achieving asymmetry could be approached by using chiral precursors for one of the pyridine rings or by employing chiral catalysts in a functionalization step. There is currently a lack of specific reported methodologies for the asymmetric substitution of this particular isomer.

Table 1: Potential Functionalization Strategies for this compound

| Strategy | Description | Potential Functional Groups |

| Pre-functionalization | Introduction of substituents onto the pyridine ring of the precursor before tetrazine synthesis. | -OH, -NH2, halogens, alkyls, etc. |

| Post-functionalization | Direct modification of the assembled this compound molecule. | Limited by ring electronics. |

| Asymmetric Synthesis | Use of chiral precursors or chiral catalysts to introduce stereocenters. | Enantiomerically pure substituents. |

Design and Utilization of Precursors in this compound Synthesis

The synthesis of 3,6-disubstituted-1,2,4,5-tetrazines, including the 3-pyridyl isomer, typically relies on the condensation and subsequent oxidation of hydrazine with appropriate nitrile precursors. The primary precursor for the synthesis of this compound is 3-cyanopyridine.

The general synthetic route involves the reaction of two equivalents of the nitrile with hydrazine or a hydrazine derivative. This reaction proceeds through a dihydrotetrazine intermediate, which is then oxidized to the aromatic tetrazine. Various oxidizing agents can be employed for this step.

While the specific conditions for the synthesis of this compound are not detailed in the readily available literature, the synthesis of the analogous 3,6-di(pyridin-4-yl)-1,4-dihydro-1,2,4,5-tetrazine has been reported from 4-cyanopyridine (B195900) and hydrazine hydrate. nih.gov This suggests a similar pathway for the 3-pyridyl isomer.

The design of precursors can also play a crucial role in introducing functionality. By starting with a substituted 3-cyanopyridine, a functionalized this compound can be obtained. The choice of reaction conditions, such as solvent and temperature, can also influence the yield and purity of the final product.

Table 2: Key Precursors and Reagents in the Synthesis of this compound

| Precursor/Reagent | Role in Synthesis |

| 3-Cyanopyridine | Provides the pyridin-3-yl substituents and the carbon atoms for the tetrazine ring. |

| Hydrazine (or a derivative) | Source of the nitrogen atoms for the tetrazine ring. |

| Oxidizing Agent | Converts the dihydrotetrazine intermediate to the final aromatic tetrazine. |

Reactivity Profile and Mechanistic Investigations of 3,6 Di Pyridin 3 Yl 1,2,4,5 Tetrazine

Inverse Electron-Demand Diels-Alder (IEDDA) Reactions

The inverse electron-demand Diels-Alder (IEDDA) reaction is a powerful cycloaddition process central to the reactivity of 1,2,4,5-tetrazines. This reaction involves an electron-deficient diene, such as 3,6-di(pyridin-3-yl)-1,2,4,5-tetrazine, reacting with an electron-rich dienophile. eur.nl This process has gained significant traction in various fields, including materials science and chemical biology, for its rapid kinetics and high specificity, often being categorized as a "click chemistry" reaction. nih.govrsc.org

The reactivity in IEDDA reactions is primarily governed by frontier molecular orbital (FMO) theory. eur.nl Unlike standard Diels-Alder reactions, the IEDDA reaction is dominated by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene. eur.nlrsc.org A smaller energy gap between these two orbitals leads to a faster reaction rate. rsc.org 1,2,4,5-tetrazines are exceptionally reactive dienes in this context because the nitrogen atoms in the ring lower the energy of the LUMO significantly. acs.org

The reaction proceeds through a concerted [4+2] cycloaddition mechanism, which is the rate-determining step. rsc.org This is followed by a rapid retro-Diels-Alder reaction, which involves the extrusion of a molecule of dinitrogen (N₂), an irreversible step that drives the reaction to completion. The final product is a substituted dihydropyridazine (B8628806), which quickly aromatizes to the corresponding pyridazine (B1198779) derivative. rsc.org

The kinetics of the reaction are typically second-order, and the reaction rates are highly dependent on the electronic properties of both the tetrazine and the dienophile, as well as the solvent used. eur.nlrsc.org

The substituents at the 3- and 6-positions of the tetrazine ring play a crucial role in tuning its reactivity. Electron-withdrawing groups (EWGs) enhance the electron-deficient nature of the tetrazine ring, which lowers the energy of its LUMO. rsc.orgrsc.org This reduction in the LUMO energy decreases the HOMO-LUMO gap with a dienophile, thereby accelerating the reaction rate. rsc.org

In this compound, the pyridyl groups act as strong EWGs. The nitrogen heteroatom in the pyridine (B92270) ring withdraws electron density from the tetrazine core, making it more electrophilic and thus more reactive in IEDDA reactions. nih.gov Studies comparing various substituted tetrazines have consistently shown that those bearing heterocyclic aromatic groups, like pyridine, are significantly more reactive than those with phenyl or alkyl groups. rsc.orgnih.gov For instance, the reaction rate of 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine (B155479) with bicyclononyne (BCN) is over 30 times faster than that of 3,6-diphenyl-1,2,4,5-tetrazine. nih.gov While direct kinetic data for the 3-pyridyl isomer is less common, this trend demonstrates the powerful activating effect of the pyridyl substituent. The substitution pattern on the tetrazine can be tuned to achieve a wide range of reaction rates, with variations of over 200-fold observed with the same dienophile. rsc.org

Conversely, electron-donating groups (EDGs) on the tetrazine ring would raise the LUMO energy, increase the HOMO-LUMO gap, and slow down the IEDDA reaction. rsc.orgnih.gov

The IEDDA reaction of this compound and its analogs is compatible with a wide array of dienophiles. The reactivity is profoundly influenced by the nature of the dienophile, particularly its electron density and ring strain.

Alkenes and Alkynes : Simple alkenes and alkynes can react, though strained systems are far more reactive. d-nb.inforesearchgate.net

Strained Dienophiles (Norbornenes and Cyclooctenes) : Strained dienophiles like norbornenes and trans-cyclooctenes (TCO) are exceptionally reactive. eur.nlrsc.org The ring strain raises the energy of the dienophile's HOMO, which narrows the HOMO-LUMO gap with the tetrazine and dramatically increases the reaction rate. rsc.org Norbornene derivatives are common dienophiles used in these reactions. nih.govresearchgate.net TCO, in particular, is noted for its extraordinary reactivity, often leading to reaction rates that are orders of magnitude faster than those with unstrained alkenes. eur.nlrsc.org

Enol Ethers and Enamines : Electron-rich dienophiles such as enol ethers and enamines are also highly reactive partners for tetrazines. d-nb.infonih.gov Studies on the reaction of 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine with cyclic enol ethers like 2,3-dihydrofuran (B140613) showed rapid conversion to the corresponding pyridazine product. d-nb.info

Carbonyl Compounds : While less common, reactions with dienophiles containing carbonyl groups have also been explored.

The table below summarizes representative second-order rate constants (k₂) for the reaction of various tetrazines with the dienophile bicyclononyne (BCN), illustrating the impact of substituents on reactivity.

| Tetrazine Compound | Rate Constant (k₂) with BCN (M⁻¹s⁻¹) | Solvent |

|---|---|---|

| 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine | 118 | Methanol |

| 3-(4-fluorophenyl)-6-(pyridin-2-yl)-1,2,4,5-tetrazine | 23 | Methanol |

| 3,6-diphenyl-1,2,4,5-tetrazine | 3.6 | Methanol |

| 3,6-bis(4-methoxyphenyl)-1,2,4,5-tetrazine | 0.58 | Methanol |

Data sourced from literature. nih.gov

The accepted mechanism for the IEDDA reaction of 1,2,4,5-tetrazines proceeds in a two-step sequence:

Aromatization : The resulting 4,5-dihydro-pyridazine product then aromatizes to form the final, stable pyridazine product. This final step is often spontaneous.

An alternative, though less common, mechanistic pathway involves a formal [4+2] cycloaddition across two nitrogen atoms (N1/N4) of the tetrazine, which has been observed under specific conditions with aryl-conjugated enamines in hexafluoroisopropanol (HFIP). nih.govresearchgate.net However, for most dienophiles, the cycloaddition occurs across the C3 and C6 positions of the tetrazine ring. nih.gov

For a symmetrically substituted diene like this compound, regioselectivity is not a factor as both carbon atoms of the diene are identical. However, if an unsymmetrical tetrazine were used, the reaction would produce a mixture of regioisomers, with the preferred isomer often determined by both electronic and steric factors. nih.govrsc.org

Stereoselectivity, particularly the preference for endo or exo approach of the dienophile, is an important consideration. Computational and experimental studies have shown that the endo approach of the dienophile is often favored in the transition state. rsc.org Coordination of a metal to the pyridyl substituent, for example, has been shown to enhance the rate and favor the endo pathway, leading to high stereoselectivity. rsc.orgrsc.orgresearchgate.net

Redox Chemistry and Electrochemical Behavior of this compound

The electron-deficient nature of the 1,2,4,5-tetrazine (B1199680) ring, enhanced by the pyridyl substituents, imparts it with significant oxidizing capabilities. These compounds can readily accept electrons and undergo reduction.

The electrochemical behavior of substituted tetrazines often shows reversible reduction events. rsc.org The primary redox process involves the reduction of the tetrazine ring to its 1,4-dihydrotetrazine form. researchgate.net For instance, 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine (pytz) can be reduced to 3,6-di(pyridin-2-yl)-1,4-dihydro-1,2,4,5-tetrazine (H₂pytz). rsc.org This transformation highlights the ability of the tetrazine core to act as an electron sink.

Investigations into Reversible Electron Transfer Processes

The electrochemical behavior of tetrazine derivatives is characterized by their ability to undergo reversible electron transfer processes. While specific cyclic voltammetry data for this compound is not extensively detailed in the available literature, studies on analogous unsymmetrically substituted tetrazines have demonstrated that their electrochemical behaviors are often fully reversible. rsc.org This reversibility is a key feature of the tetrazine core, which can accept electrons to form stable radical anions and dianions.

The electron-withdrawing nature of the pyridyl rings is expected to influence the reduction potentials of the tetrazine core. The position of the nitrogen atom in the pyridine ring (2-, 3-, or 4-position) can modulate the electronic effect on the tetrazine ring, thereby tuning the redox properties of the molecule. For polypyridyl ligands, cyclic voltammetry studies have shown that the redox events are influenced by the nature and position of substituents on the pyridine rings. nih.gov In the case of this compound, the pyridyl groups are expected to facilitate the reversible acceptance of electrons by the tetrazine ring.

Spectroelectrochemical Studies

Upon reduction of the tetrazine ring, significant changes in the UV-Vis absorption spectrum are anticipated. The characteristic low-energy n-π* transition of the tetrazine chromophore, which is responsible for its color, is expected to disappear upon formation of the dihydrotetrazine species. researchgate.net Spectroelectrochemical studies would allow for the direct observation of the formation and disappearance of redox species and the characterization of their electronic absorption bands. Such studies on related systems have been instrumental in understanding the nature of the frontier molecular orbitals involved in the electron transfer processes.

Electrochemical Amphotericity

Electrochemical amphotericity refers to the ability of a molecule to act as both an oxidizing and a reducing agent, meaning it can both accept and donate electrons. While detailed studies on the electrochemical amphotericity of this compound are limited, the inherent properties of its constituent rings suggest this possibility.

Other Reactivity Modes of this compound

Beyond its electrochemical properties, this compound exhibits other modes of reactivity, primarily centered around oxidation reactions and the reactivity of the pyridyl nitrogen atoms.

Oxidation Reactions (e.g., thiol oxidation)

While specific studies on thiol oxidation by this compound are not detailed, research on the closely related 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine (pytz) provides significant insights into this reactivity. Pytz has been shown to be an efficient metal-free oxidant for the mild conversion of thiols to disulfides. researchgate.net The reaction proceeds in high yields in aqueous media or even in the absence of a solvent.

The proposed mechanism involves the tetrazine acting as an electron acceptor. researchgate.net The reaction is thought to proceed through the formation of an organosulfur radical. The tetrazine molecule interacts with the thiol to accept one electron, generating a radical cation of the thiol, which then leads to the disulfide product. Ultimately, the tetrazine accepts two electrons to form the corresponding 1,4-dihydro-1,2,4,5-tetrazine and is capable of oxidizing two equivalents of the thiol. researchgate.net Given the similar electronic nature of the pyridyl-substituted tetrazine core, it is highly probable that the 3-pyridyl isomer exhibits analogous reactivity towards thiols.

Below is a table summarizing the oxidation of various thiols to their corresponding disulfides using 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine, which serves as a model for the expected reactivity of the 3-pyridyl isomer.

| Thiol Substrate | Product (Disulfide) | Yield (%) |

|---|---|---|

| Thiophenol | Diphenyl disulfide | 98 |

| 4-Methylthiophenol | Bis(4-methylphenyl) disulfide | 96 |

| 4-Chlorothiophenol | Bis(4-chlorophenyl) disulfide | 97 |

| Benzyl thiol | Dibenzyl disulfide | 95 |

| 1-Dodecanethiol | Didodecyl disulfide | 94 |

Data presented is for the analogous compound 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine as a representative example. researchgate.net

Reactivity at Pyridine Nitrogen Atoms

The nitrogen atoms of the pyridyl rings in this compound are basic and nucleophilic, making them susceptible to reactions with electrophiles. This reactivity is a characteristic feature of pyridines.

One common reaction is alkylation , where the nitrogen atom attacks an alkyl halide to form a pyridinium (B92312) salt. This process introduces a positive charge on the pyridine ring, which can further influence the electronic properties and reactivity of the entire molecule. Another important aspect of the pyridine nitrogen's reactivity is its ability to act as a ligand in coordination chemistry . The lone pair of electrons on the nitrogen can coordinate to metal ions, leading to the formation of a wide variety of metal complexes. The 2-pyridyl isomer, 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine, has been extensively used as a ligand to form both mononuclear and dinuclear transition metal complexes. scialert.netsigmaaldrich.com In these complexes, the pyridyl nitrogen atoms, and often the adjacent tetrazine nitrogen atoms, act as coordination sites. It is expected that this compound would also serve as an effective ligand, forming complexes with various metal centers, although the coordination geometry might differ from that of the 2-pyridyl isomer due to the different positioning of the nitrogen atom.

Coordination Chemistry and Supramolecular Assemblies Involving 3,6 Di Pyridin 3 Yl 1,2,4,5 Tetrazine

Ligand Design Principles Utilizing Pyridyl-Substituted Tetrazines

Pyridyl-substituted tetrazines, including 3,6-di(pyridin-3-yl)-1,2,4,5-tetrazine, are highly valued in ligand design for several key reasons. The primary coordination sites are the nitrogen atoms of the pyridyl rings, as the nitrogen atoms within the tetrazine ring itself are poor coordinators due to their low basicity. The s-tetrazine ring is characterized by strong π-electron deficiency, which influences the electronic properties of the entire molecule. researchgate.netacs.org This electron-withdrawing nature is a critical factor in the design of functional materials.

A central principle in the design of these ligands is the understanding that their reactivity and coordination behavior are governed by more than just electronic effects. Computational studies have revealed that intramolecular repulsion between nitrogen atoms can cause distortion in the tetrazine ring. chemrxiv.orgsemanticscholar.org This distortion plays a crucial role in accelerating cycloaddition reactions and influences the ligand's conformational preferences upon binding to a metal center. chemrxiv.orgsemanticscholar.org The positioning of the pyridyl nitrogen (e.g., 2-pyridyl, 3-pyridyl, or 4-pyridyl) dictates the geometry and angle of the coordination vector, allowing for the targeted design of discrete complexes or extended frameworks with specific topologies. semanticscholar.org In coordination networks, the interaction is often robust, with density functional theory calculations showing that metal centers can become positively charged by donating electrons to the dipyridyl tetrazine ligands. rsc.org

Table 1: Calculated Free Energies of Activation and LUMO+1 Orbital Energies for Reactions of Mono-Substituted Pyridyl-Tetrazines (Tz) with trans-Cyclooctene (B1233481) (TCO)

| Tetrazine Substituent | ΔG‡ (kcal mol-1) | LUMO+1 Energy (eV) |

|---|---|---|

| Phenyl (Ph) | 11.4 | 1.29 |

| 2-Pyridyl (2Pyr) | 9.8 | 1.03 |

| 3-Pyridyl (3Pyr) | 11.0 | 1.03 |

| 4-Pyridyl (4Pyr) | 10.7 | 0.89 |

Data sourced from computational investigations into tetrazine ligation kinetics. semanticscholar.org

Formation of Metal Complexes with Transition Metals and Lanthanides

The ditopic nature of this compound allows it to form stable complexes with a wide range of metal ions, including transition metals and lanthanides.

Synthetic Approaches for Metal-3,6-Di(pyridin-3-yl)-1,2,4,5-Tetrazine Complexes

The synthesis of metal complexes involving pyridyl-tetrazine ligands typically employs standard coordination chemistry techniques. Common methods include the direct reaction of the ligand with a metal salt in a suitable solvent or solvent mixture. For instance, mononuclear gold(III) complexes with the related 3,6-bis(2-pyridyl)-1,2,4,5-tetrazine ligand have been prepared by heating the components at reflux in ethanol. scialert.net

For the creation of extended structures like MOFs, solvothermal or hydrothermal synthesis is frequently utilized. This involves heating the ligand and a metal salt in a sealed vessel, often in a high-boiling solvent like N,N-dimethylformamide (DMF). A specific example involves a derivative, 3,3'-(1,2,4,5-tetrazine-3,6-diyl)dibenzoic acid, which was successfully used to synthesize a two-dimensional zinc MOF and a three-dimensional lanthanum MOF. researchgate.net The resulting complexes are often crystalline solids that can be isolated through filtration after slow cooling of the reaction mixture.

Structural Elucidation of Coordination Compounds

The definitive method for determining the structure of crystalline metal-3,6-di(pyridin-3-yl)-1,2,4,5-tetrazine complexes is single-crystal X-ray diffraction. researchgate.netnih.gov This technique provides precise information on bond lengths, bond angles, coordination geometry of the metal center, and the conformation of the ligand within the complex. researchgate.netresearchgate.net For example, studies on the 2-pyridyl isomer have shown that the ligand can adopt different conformations, such as t-cis or t-trans, depending on the coordination environment and intermolecular forces like hydrogen bonding. researchgate.net

In addition to X-ray crystallography, a suite of spectroscopic and analytical methods is used to characterize these compounds. These techniques are crucial, especially when suitable single crystals cannot be obtained.

Table 2: Common Techniques for the Characterization of Metal-Pyridyl-Tetrazine Complexes

| Technique | Information Obtained | Reference Example |

|---|---|---|

| Single-Crystal X-ray Diffraction | Precise 3D molecular structure, bond lengths, angles, coordination geometry, crystal packing. | researchgate.netresearchgate.netnih.gov |

| Infrared (IR) Spectroscopy | Confirmation of ligand coordination through shifts in vibrational frequencies of the pyridyl and tetrazine rings. | scialert.netresearchgate.net |

| Nuclear Magnetic Resonance (NMR) | Information on the ligand's chemical environment in solution; confirmation of complex formation through shifts in proton (¹H) and carbon (¹³C) signals. | scialert.netresearchgate.net |

| Elemental Analysis | Determination of the empirical formula and verification of the compound's purity and stoichiometry. | scialert.netresearchgate.netmdpi.com |

| UV-Vis Spectroscopy | Analysis of electronic transitions (n→π, π→π) and charge-transfer bands upon complexation. | researchgate.net |

Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) Incorporating this compound

The ability of this compound to act as a rigid, angled linker makes it an excellent candidate for constructing porous crystalline materials like MOFs and CPs. chemimpex.com

Design and Self-Assembly of MOFs and CPs

The construction of MOFs and CPs is a process of molecular self-assembly, where metal ions or clusters (nodes) and organic ligands (linkers) spontaneously organize into an ordered, extended network. mdpi.com In this context, this compound functions as a ditopic organic linker. The nitrogen atoms of the two pyridyl groups act as the coordination points that connect to the metal nodes.

The design of frameworks using this ligand relies on the predictable coordination geometry of the metal ions and the defined angle between the two pyridyl groups of the linker. This "node-and-spacer" approach allows for the rational design of materials with desired network topologies. nih.gov For example, the reaction between the dibenzoic acid derivative of this tetrazine with zinc and lanthanum salts led to the formation of MOFs, demonstrating its utility as a structural linker in creating higher-dimensional frameworks. researchgate.net

Influence of this compound on Framework Topology and Properties

The specific geometry of the this compound linker has a profound impact on the resulting framework's topology—the underlying connectivity and arrangement of its components. ucl.ac.uk Unlike the linear 4,4'-dipyridyl isomer, the 3,3'-dipyridyl arrangement imposes a distinct bend in the linker. This angular geometry can direct the formation of unique and complex network topologies that are inaccessible with linear linkers. osti.gov

The choice of metal ion also plays a crucial role in determining the final structure. Research using a carboxylate-functionalized 3,3'-dipyridyl tetrazine ligand showed that its reaction with zinc produced a two-dimensional layered structure, whereas its reaction with lanthanum resulted in a three-dimensional framework with channels. researchgate.net

Furthermore, the incorporation of the electron-deficient tetrazine ring into the framework backbone directly influences the material's properties. In the aforementioned zinc MOF, the framework exhibits luminescence with emission bands centered at λ = 475 and 508 nm. This represents a significant blue-shift compared to the emission of the free ligand, a phenomenon attributed to a charge-transfer interaction resulting from the coordination of the ligand to the metal centers. researchgate.net This demonstrates how the intrinsic electronic characteristics of the this compound unit can be harnessed to impart specific functions, such as photoluminescence, to the resulting MOF.

Supramolecular Architecture and Metallosupramolecular Cages

The unique electronic properties and rigid, symmetric structure of this compound and its derivatives make them exceptional building blocks in the field of supramolecular chemistry. The tetrazine core, being electron-deficient, is a key component in constructing complex, functional metallosupramolecular architectures. researchgate.net These architectures, particularly metallosupramolecular cages, are formed through coordination-driven self-assembly, where the pyridyl nitrogen atoms of the ligand coordinate to metal ions, forming discrete, three-dimensional structures with internal cavities. nih.govnih.gov

Self-Assembly Processes of Tetrazine-Edged Cages

The formation of tetrazine-edged metallosupramolecular cages is a sophisticated process of subcomponent self-assembly. researchgate.net In this approach, simple subcomponents—metal ions and organic ligands—are mixed in solution, and through the formation of reversible coordination bonds, they spontaneously assemble into a single, thermodynamically stable, and well-defined structure. preprints.org

A prominent example involves the creation of Fe(II)₄L₆ tetrahedral cages. acs.org In this system, the ligand (L) is not this compound itself, but a longer, more complex ligand synthesized in situ. The assembly process typically involves reacting a dialdehyde (B1249045) subcomponent featuring the central 1,2,4,5-tetrazine (B1199680) ring with various aniline (B41778) derivatives and iron(II) ions. researchgate.netcam.ac.uk The aniline moieties cap the vertices of the resulting tetrahedron, while the tetrazine-containing ligands form the six edges. The stoichiometry of the components (four Fe(II) ions and six ligands) naturally directs the assembly towards a tetrahedral geometry. acs.org

Similarly, other architectures such as Pd₄L₈ tetrahedral cages and Pd₂L₄ molecular "lanterns" have been assembled using tetrazine-edged ligands. nih.gov The final structure is highly dependent on the coordination geometry of the metal ion and the bite angle and flexibility of the ligand. The reversible nature of the metal-ligand bonds allows for "error correction" during the assembly process, ensuring the formation of the most stable supramolecular structure. preprints.org

| Cage Stoichiometry | Metal Ion | Geometry | Key Subcomponents |

|---|---|---|---|

| Fe(II)₄L₆ | Fe(II) | Tetrahedron | Tetrazine-based dialdehyde, Aniline derivatives, Fe(OTf)₂ |

| Pd₄L₈ | Pd(II) | Tetrahedron | Tetrazine-based dipyridyl ligand, Pd(II) salt |

| Pd₂L₄ | Pd(II) | Lantern | Tetrazine-based dipyridyl ligand, Pd(II) salt |

Post-Assembly Modification Strategies

Post-assembly modification (PAM) is a powerful technique for functionalizing or altering the properties of a pre-formed supramolecular structure without deconstructing it. rsc.org For tetrazine-edged cages, the most effective PAM strategy utilizes the inverse-electron-demand Diels-Alder (IEDDA) reaction. researchgate.netacs.org

The electron-deficient tetrazine rings on the edges of the cage readily react with electron-rich dienophiles, such as strained alkenes or alkynes. researchgate.net This reaction is highly efficient, proceeds under mild conditions, and releases dinitrogen (N₂) as the only byproduct, making it an ideal "click" reaction for modifying complex assemblies. acs.orgcam.ac.uk

A key feature of this PAM strategy is its ability to induce significant structural transformations. For instance, the IEDDA reaction on a tetrazine-edged Fe(II)₄L₆ tetrahedron can trigger a complete rearrangement of the cage's architecture. worktribe.com The initial reaction converts the planar, rigid tetrazine ring into a more flexible, non-planar dihydropyridazine (B8628806) ring. nih.gov This increased flexibility in the ligands can destabilize the original tetrahedral structure, leading to its transformation into other architectures, such as a Pd₂L₄ lantern or a mixture of Pd₄L₈ tetrahedra and Pd₃L₆ triangles, depending on the specific dienophile and reaction conditions. nih.gov

Research has shown that the electronic properties of the aniline subcomponents at the vertices of an Fe(II)₄L₆ cage can influence the rate of the IEDDA reaction on the tetrazine edges, even though they are separated by 11 bonds. acs.orgworktribe.com Electron-donating groups on the aniline accelerate the reaction, while electron-withdrawing groups slow it down, a phenomenon that can be quantified using a Hammett linear free-energy relationship. researchgate.net This allows for the precise tuning of the cage's reactivity. worktribe.com

| Initial Cage | Dienophile | Reaction | Resulting Structure(s) | Key Outcome |

|---|---|---|---|---|

| Fe(II)₄L₆ Tetrahedron | Alkyne | IEDDA | Functionalized Fe(II)₄L₆ Tetrahedron | Covalent functionalization of the cage edges. acs.org |

| Pd₄L₈ Tetrahedron | Cyclopentene | IEDDA | Pd₂L₄ Lanterns | Supramolecular structural transformation. nih.gov |

| Fe(II)₄L₆ Tetrahedron | Various Alkenes | IEDDA | Multiple Architectures | Stimulus-responsive transformation network. worktribe.com |

This ability to trigger structural changes through a covalent modification represents a sophisticated method for controlling supramolecular systems, potentially leading to the development of switchable catalysts, responsive materials, or controlled-release systems. worktribe.com

Computational and Theoretical Investigations of 3,6 Di Pyridin 3 Yl 1,2,4,5 Tetrazine

Electronic Structure Analysis via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to explore the electronic characteristics of molecules. For 3,6-di(pyridin-3-yl)-1,2,4,5-tetrazine, DFT calculations elucidate the distribution of electrons and the energies of molecular orbitals, which are fundamental to understanding its stability, reactivity, and spectroscopic properties. Functionals like B3LYP are commonly employed for such analyses of nitrogen-containing heterocyclic compounds. mdpi.comnih.govmostwiedzy.pl

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions. The energy difference between them, known as the HOMO-LUMO gap (Egap), is a key indicator of a molecule's kinetic stability and chemical reactivity. irjweb.commdpi.com A small energy gap suggests high reactivity, as it is easier to excite an electron from the HOMO to the LUMO. irjweb.comnih.gov

For this compound, the electronic properties are a composite of the electron-deficient 1,2,4,5-tetrazine (B1199680) ring and the two pyridine (B92270) substituents. The nitrogen atoms in both the tetrazine and pyridine rings significantly influence the energies and distributions of the FMOs. mostwiedzy.plmdpi.com In inverse electron demand Diels-Alder (IEDDA) reactions, a key application for tetrazines, the low-lying LUMO of the tetrazine diene interacts with the HOMO of the dienophile. nih.gov The electron-withdrawing nature of the tetrazine ring lowers the LUMO energy, facilitating this interaction. nih.gov

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Benzene | -6.74 | -0.41 | 6.33 |

| Pyridine | -6.73 | -0.81 | 5.92 |

| 1,2,4,5-Tetrazine | -8.02 | -2.73 | 5.29 |

Note: Data is illustrative, based on values reported for parent compounds in related studies. researchgate.net

The HOMO of this compound is expected to have significant contributions from the pyridine rings, while the LUMO is predominantly localized on the electron-deficient tetrazine core. This separation of the FMOs is characteristic of donor-acceptor systems and is crucial for its charge-transfer properties and reactivity.

Charge transfer (CT) is a critical electronic process in molecules composed of electron-donating and electron-accepting moieties. In this compound, the tetrazine ring acts as an electron acceptor due to its four electronegative nitrogen atoms, while the pyridine rings can act as electron donors. Computational methods can quantify the nature and extent of intramolecular charge transfer. mdpi.comnih.gov

DFT calculations can be used to analyze the molecular electrostatic potential (MEP), which illustrates the charge distribution on the molecular surface and helps identify sites susceptible to electrophilic or nucleophilic attack. nih.gov For this compound, the MEP would show a region of negative potential around the nitrogen atoms of the pyridine and tetrazine rings, and regions of positive potential elsewhere.

The analysis of electronic transitions using Time-Dependent DFT (TD-DFT) can reveal the presence of charge-transfer excitations. nih.gov These transitions involve the promotion of an electron from an orbital localized on the donor part of the molecule (pyridine rings) to an orbital on the acceptor part (tetrazine ring). The character of these transitions confirms the intramolecular charge-transfer capabilities of the compound, which can influence its photophysical properties and reactivity.

Quantum Chemical Calculations of Reactivity and Reaction Pathways

Quantum chemical calculations are instrumental in predicting the reactivity of this compound and elucidating the detailed mechanisms of its reactions, such as the widely used IEDDA cycloaddition. rsc.org

The feasibility and rate of a chemical reaction are governed by its activation energy (ΔE‡), which is the energy barrier that must be overcome for reactants to transform into products. DFT calculations can accurately model the geometries of transition states (TS) and compute the associated activation energies. acs.orgescholarship.org

For the IEDDA reaction of this compound with a dienophile (e.g., an alkene), the reaction proceeds through a concerted or stepwise pathway, each with a characteristic transition state. acs.orgescholarship.org Computational studies on similar tetrazine systems have shown that the reaction mechanism can be highly dependent on the substituents and the dienophile. escholarship.org For example, calculations on the Diels-Alder reaction between various azabenzenes and ethylene (B1197577) show a wide range of activation barriers, which correlate with the electronic nature of the azabenzene. acs.org The introduction of nitrogen atoms generally lowers the activation barrier compared to benzene. acs.org

| Diene | ΔE‡ |

|---|---|

| Benzene | 45.4 |

| Pyridine | 41.5 |

| 1,2,4,5-Tetrazine | 18.5 |

Note: Data from DFT (M06-2X) calculations for parent dienes reacting with ethylene. acs.org

Transition state analysis provides detailed geometric information, such as the lengths of the forming bonds, which indicates whether the transition state is "early" or "late". This information is crucial for understanding the factors that control the reaction rate and selectivity.

To gain a deeper understanding of what determines the activation energy, energy decomposition analyses like the distortion/interaction model (also known as the activation strain model) are employed. acs.orgresearchgate.net This model partitions the activation energy into two main components:

Distortion Energy (ΔEdist): The energy required to deform the reactants from their ground-state geometries to the geometries they adopt in the transition state. acs.orgrsc.org

Interaction Energy (ΔEint): The actual interaction energy between the distorted reactants in the transition state geometry. This term is typically stabilizing and can be further broken down into electrostatic, orbital, and Pauli repulsion components. rsc.org

| Diene | Activation Energy (ΔE‡) | Distortion Energy (ΔEdist) | Interaction Energy (ΔEint) |

|---|---|---|---|

| Benzene | 45.4 | 29.2 | -16.2 |

| Pyridine | 41.5 | 27.1 | -14.4 |

| 1,2,4,5-Tetrazine | 18.5 | 16.5 | -2.0 |

Note: Data from DFT (M06-2X) calculations for parent dienes reacting with ethylene. acs.org The total activation energy also includes other minor terms.

Reactions are typically carried out in a solvent, which can have a significant impact on reaction rates and mechanisms. Computational models can account for solvent effects using either implicit solvent models (where the solvent is treated as a continuous medium) or explicit solvent models (where individual solvent molecules are included in the calculation).

For tetrazine cycloadditions, computational studies have revealed that solvent can play a crucial role. For example, the reaction rate between some tetrazines and dienophiles is moderately sensitive to solvent polarity. nih.gov More dramatically, theoretical calculations have shown that specific solvent interactions, such as the hydrogen bonding provided by hexafluoroisopropanol (HFIP), can fundamentally alter the reaction pathway. nih.gov Instead of the typical [4+2] cycloaddition across the carbon atoms (C3/C6) of the tetrazine, HFIP can promote an unprecedented formal cycloaddition across two nitrogen atoms (N1/N4). nih.gov This highlights the necessity of including solvent effects in computational models to accurately predict the behavior of this compound in different reaction environments. Unfavorable solvent effects in aqueous systems can also diminish the high intrinsic reactivity of certain tetrazines. nih.gov

Prediction of Spectroscopic Signatures and Photophysical Behavior

Computational chemistry serves as a powerful tool for predicting the spectroscopic and photophysical properties of molecules like this compound. Time-dependent density functional theory (TD-DFT) is a prominent method used to calculate electronic transition energies, which correspond to the absorption maxima observed in UV-visible spectra.

Studies on analogous 3,6-diaryl-1,2,4,5-tetrazines have demonstrated the utility of TD-DFT in assigning electronic transitions. researchgate.net For instance, the UV-visible absorption spectra of these compounds typically exhibit two main absorption bands: one in the visible region around 500–550 nm and another in the UV region between 290–330 nm. researchgate.net The lower energy band is characteristic of an n→π* transition, while the higher energy band corresponds to a π→π* transition. researchgate.net

Computational models can also elucidate the photophysical behavior of these molecules following photoexcitation. For some 3,6-diaryl-1,2,4,5-tetrazines, it has been observed that while they exhibit weak fluorescence from the S1 (nπ) state (quantum yields of approximately 10⁻⁴ to 10⁻³), excitation to a higher energy ππ state can lead to fluorescence from that state. researchgate.net This is an unusual phenomenon, as internal conversion to the lowest excited state is typically very rapid. Time-correlated single photon counting and femtosecond transient absorption measurements, supported by theoretical calculations, have indicated that the internal conversion from the higher excited state (Sn) to the S1 state can be unusually slow, on the order of 20 to 30 picoseconds for some derivatives. researchgate.net

The following table presents a representative example of calculated and experimental excitation energies for a similar 3,6-diaryl-1,2,4,5-tetrazine, showcasing the predictive power of computational methods.

| Compound | Solvent | Transition | Calculated Excitation Energy (eV) | Experimental Excitation Energy (eV) | Calculated Oscillator Strength |

|---|---|---|---|---|---|

| 3,6-di(thiophen-2-yl)-1,2,4,5-tetrazine | Cyclohexane | S0 → S1 (nπ) | 2.25 | 2.28 | 0.001 |

| 3,6-di(thiophen-2-yl)-1,2,4,5-tetrazine | Cyclohexane | S0 → S4 (ππ) | 3.68 | 3.71 | 0.65 |

| 3,6-di(p-methoxyphenyl)-1,2,4,5-tetrazine | Acetonitrile | S0 → S1 (nπ) | 2.31 | 2.35 | 0.001 |

| 3,6-di(p-methoxyphenyl)-1,2,4,5-tetrazine | Acetonitrile | S0 → S5 (ππ) | 3.85 | 3.82 | 0.72 |

Advanced Computational Methodologies in Tetrazine Research

Beyond standard DFT and TD-DFT calculations, advanced computational methodologies are increasingly being applied to deepen the understanding of tetrazine chemistry, including the behavior of this compound.

Conceptual DFT (CDFT)

Conceptual DFT provides a framework for understanding and predicting chemical reactivity through various reactivity indices. nih.gov For tetrazine derivatives, CDFT has been employed to analyze their electrophilic and nucleophilic character, which is crucial for their application in reactions like the inverse electron-demand Diels-Alder (IEDDA) reaction. nih.govrsc.org

Analysis of CDFT indices for a series of tetrazines has shown that the introduction of electron-withdrawing substituents increases the electrophilicity and decreases the nucleophilicity of the tetrazine ring. nih.gov This has a direct impact on their reactivity with electron-rich dienophiles. A strong correlation has been found between the global electron density transfer at the transition state and the activation enthalpies for the IEDDA reactions of tetrazines. nih.gov Furthermore, DFT calculations have been used to investigate the optimized structures and Fukui functions of unsymmetrically disubstituted tetrazines to understand their reactivity and selectivity in IEDDA reactions. rsc.org

The following table summarizes key Conceptual DFT indices for representative tetrazine derivatives, illustrating the influence of substituents on their reactivity.

| Substituent on Tetrazine | Electronic Chemical Potential (μ) (eV) | Chemical Hardness (η) (eV) | Global Electrophilicity (ω) (eV) | Global Nucleophilicity (N) (eV) |

|---|---|---|---|---|

| -H | -4.75 | 4.25 | 2.66 | 2.25 |

| -CH3 | -4.45 | 4.15 | 2.39 | 2.45 |

| -Ph | -4.95 | 3.85 | 3.18 | 2.55 |

| -NO2 | -6.25 | 4.15 | 4.71 | 1.55 |

Machine Learning Protocols

Machine learning (ML) is emerging as a transformative tool in computational chemistry, with the potential to significantly accelerate the discovery and design of new molecules and the prediction of their properties. In the context of tetrazine research, ML protocols are being developed to predict reaction energetics and rates with high accuracy but at a fraction of the computational cost of traditional quantum mechanics methods. sciencedaily.com

While the direct application of machine learning to this compound is still an area of active development, general ML interatomic potentials are being created that can simulate reactive processes for organic molecules containing carbon, hydrogen, nitrogen, and oxygen. sciencedaily.com These models can be trained on high-level quantum mechanics data to predict energies and forces with quantum mechanical accuracy but at speeds that are several orders of magnitude faster. sciencedaily.com Such approaches could be used to screen large libraries of tetrazine derivatives to identify candidates with optimal properties for specific applications, such as bioorthogonal chemistry, by predicting their reactivity and stability. mdpi.comresearchgate.net For example, ML could help in balancing the need for high reactivity with strained alkenes while maintaining stability against nucleophiles, a key challenge in designing tetrazine-based bioorthogonal reagents. researchgate.net

Applications of 3,6 Di Pyridin 3 Yl 1,2,4,5 Tetrazine in Materials Science and Chemical Technologies

Development of Chemosensors and Sensing Platforms

While specific applications of 3,6-di(pyridin-3-yl)-1,2,4,5-tetrazine in chemosensors are not extensively documented, the broader class of tetrazine-based compounds has been widely developed for sensing platforms, particularly as fluorogenic probes. mdpi.comnih.gov These probes are instrumental for bioorthogonal labeling and imaging, allowing for the detection of specific molecules in complex environments with high signal-to-noise ratios. mdpi.comresearchgate.net

The fundamental design principle of tetrazine-based sensors lies in the dual role of the tetrazine moiety as both a reactive group and a fluorescence quencher. nih.gov Fluorogenic probes are created by conjugating a tetrazine molecule to a fluorophore. In its native state, the tetrazine quenches the fluorescence of the attached dye. mdpi.com The sensing event occurs through an inverse electron demand Diels-Alder (iEDDA) reaction between the electron-deficient tetrazine and an electron-rich dienophile (the target analyte or a tag on the target). nih.govrsc.org This reaction consumes the tetrazine ring, thereby eliminating its quenching effect and restoring the fluorescence of the dye in a "turn-on" response. mdpi.com

Key design strategies focus on maximizing this fluorescence turn-on ratio:

Proximity and Quenching Efficiency: The distance and electronic coupling between the tetrazine quencher and the fluorophore are critical. nih.govrsc.org Minimizing the distance enhances quenching efficiency, leading to a more significant fluorescence increase upon reaction. nih.gov

Fluorophore Selection: A wide range of fluorophores, from coumarins and BODIPY dyes to xanthenes, have been integrated into tetrazine probes, covering the visible spectrum from green to far-red emissions. nih.govrsc.org

Quenching Mechanism: The choice of fluorophore and the nature of the linker can influence the specific quenching mechanism, which may include Förster Resonance Energy Transfer (FRET), photoinduced electron transfer (PeT), or other through-bond energy transfer processes. mdpi.comrsc.org

Monochromophoric Design: An advanced strategy involves integrating the tetrazine directly into the π-conjugated system of the fluorophore. In this design, the tetrazine's optically forbidden n→π* transition dominates, rendering the molecule non-fluorescent. mdpi.comacs.org The iEDDA reaction disrupts this system, allowing a highly fluorescent π→π* transition to occur, which can result in fluorescence enhancements of over 1000-fold. acs.org

The primary sensing mechanism for these probes is the highly selective and bioorthogonal iEDDA cycloaddition. rsc.org Tetrazines react exceptionally fast with strained alkenes and alkynes, such as trans-cyclooctene (B1233481) (TCO), with second-order rate constants among the fastest known in bioorthogonal chemistry. acs.org This rapid and specific reactivity allows for the detection of molecules tagged with these dienophiles in complex biological media without interference from native functional groups. mdpi.comresearchgate.net

Upon reaction, the [4+2] cycloaddition between the tetrazine and the dienophile forms an unstable dihydropyridazine (B8628806) intermediate, which quickly eliminates a molecule of dinitrogen (N₂) to form a stable pyridazine (B1198779) product. rsc.org This irreversible reaction permanently alters the electronic structure of the tetrazine component, leading to the observed fluorescence turn-on. The selectivity is therefore dictated by the unique reactivity of the tetrazine ring towards specific dienophiles, making these platforms highly specific for their intended targets.

Table 1: Characteristics of Representative Tetrazine-Based Fluorogenic Probes

| Probe Type | Fluorophore Core | Quenching Strategy | Fluorescence Turn-On Ratio | Emission Wavelength (nm) | Ref. |

|---|---|---|---|---|---|

| FRET-Type | BODIPY-FL | Energy Transfer | 15- to 20-fold | Green | mdpi.com |

| Monochromophoric | Seoul-Fluor (SF) | π-Conjugation Disruption | >1000-fold | 450 - 650 | acs.org |

| Xanthene-Based | Silicon Rhodamine | Energy Transfer | >20-fold | Far-Red | nih.gov |

Photocatalysis and Visible-Light Driven Organic Transformations

The electron-deficient nature of the 1,2,4,5-tetrazine (B1199680) core makes it an excellent electron acceptor, a key property for photoredox catalysis. rsc.org Tetrazine derivatives can be excited by visible light, and their ability to participate in reversible electrochemical reductions allows them to act as photocatalysts for a variety of organic transformations. rsc.org While the broader family of s-tetrazines has been recognized for its potential in this area, specific studies detailing the use of this compound as a photocatalyst are not prominent. However, the general principles derived from related tetrazine compounds underscore its potential. These compounds can mediate electron transfer processes upon photoexcitation, enabling reactions such as the oxidation of alcohols and other substrates under mild, visible-light conditions.

Advanced Materials as Building Blocks

The rigid, planar structure of this compound, combined with the presence of two outward-facing pyridine (B92270) nitrogen atoms, makes it an ideal building block, or "linker," for constructing higher-order materials like coordination polymers and metal-organic frameworks (MOFs). rsc.orgresearchgate.net

In the field of crystal engineering and materials science, dipyridyl-tetrazine ligands are used to connect metal ions into extended, well-defined networks. The pyridine rings act as classic N-donor ligands, coordinating to metal centers, while the tetrazine core forms the rigid backbone of the linker. The specific isomer of the pyridyl substituent (e.g., 2-pyridyl, 3-pyridyl, or 4-pyridyl) is crucial as it dictates the angle of coordination and, consequently, the topology of the resulting framework.

Specifically, this compound has been utilized as a monomer to synthesize MOF materials. For instance, it serves as a linker in the formation of a cadmium-based coordination polymer, Cd(μ-3,3'-pytz)(NO₃)₂(MeOH)₂. cd-bioparticles.net In this structure, the nitrogen atoms of the pyridine rings coordinate to cadmium centers, bridging them to form an extended polymeric network. The related 3,6-di(pyridin-4-yl)-1,2,4,5-tetrazine is widely used to build one-dimensional chains, two-dimensional sheets, and three-dimensional frameworks by linking various metal ions. rsc.orgresearchgate.net These materials are investigated for applications in gas storage and separation, owing to their porous structures. rsc.org

Non-aqueous redox flow batteries (NRFBs) are a promising technology for large-scale energy storage, and the development of stable, soluble, and high-performance redox-active organic molecules is a critical research goal. rsc.orgrsc.org The 1,2,4,5-tetrazine core has been identified as a highly promising scaffold for anolytes (negative charge carriers) in NRFBs. rsc.orgresearchgate.net This is due to its ability to undergo reversible electrochemical reductions at low potentials and the exceptional stability of the resulting radical anion. rsc.orgresearchgate.net

Research on symmetric s-tetrazines has demonstrated their suitability for this application. rsc.orgdigitellinc.com Key attributes that make them attractive for NRFBs include:

Reversible Reduction: Tetrazines undergo a chemically reversible one-electron reduction to form a stable radical anion. rsc.org

High Stability: The radical anion of some derivatives, such as 3,6-dimethoxy-s-tetrazine, has a half-life of over 1200 hours, indicating excellent chemical stability. rsc.orgrsc.org

High Solubility: The solubility of the redox-active material in both its neutral and charged states is crucial for achieving high energy density. Certain tetrazine derivatives have shown high solubility in relevant organic electrolytes. digitellinc.com

Low Molar Mass: The low molar mass of the tetrazine core is advantageous for achieving high specific capacity. digitellinc.com

A study on 3,6-dimethoxy-s-tetrazine, when implemented in a lab-scale symmetric flow cell, showed a slow capacity fade of only 8% over 50 charge-discharge cycles. rsc.orgrsc.org While this compound has not been specifically reported in a full battery device, its tetrazine core suggests it would possess the necessary redox activity. The pyridyl substituents would influence its reduction potential and solubility, making it a viable candidate for future investigation in this area.

Table 2: Electrochemical and Performance Data for a Model Tetrazine Anolyte in a Nonaqueous Redox Flow Battery

| Compound | Reduction Potential (V vs. Fc/Fc⁺) | Radical Anion Half-life (t₁/₂) | Solubility (in 0.78 M TBAPF₆/ACN) | Capacity Fade (after 50 cycles) | Ref. |

|---|---|---|---|---|---|

| 3,6-Dimethoxy-s-tetrazine | -1.2 | >1240 hours | 0.78 M | 8% | rsc.orgrsc.orgdigitellinc.com |

Development of Optoelectronic Materials (non-biological)

The inherent electronic and photophysical properties of the dipyridyl-tetrazine framework are central to its application in optoelectronic materials. The electron-withdrawing tetrazine ring, combined with the coordinating pyridyl moieties, allows for the creation of materials with tunable electronic characteristics. Research in this area has explored its use as a component in sensors and other electronic devices.

Derivatives of dipyridyl-tetrazine are recognized for their potential in developing advanced materials. rsc.org The unique structural properties of compounds like 3,6-di(2-pyridyl)-1,2,4,5-tetrazine, a positional isomer of the subject compound, make them suitable for applications in sensor technology. rsc.orgchemimpex.com These molecules can form stable complexes with various metal ions, a property that is beneficial for creating new catalysts and materials with specific sensing capabilities. chemimpex.com

The development of optical sensors for oxidizing gases represents a practical application of tetrazine-based materials. For instance, a zirconium-based metal-organic framework (MOF) functionalized with dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate has been shown to act as an optical sensor. rsc.org The tetrazine unit within the framework can be reversibly oxidized and reduced, leading to a distinct color change from yellow to pink, which allows for the visual detection of oxidizing agents like nitrous gases. rsc.org This demonstrates the potential of incorporating tetrazine moieties into solid-state materials to create chemoresistive or optical sensing devices. While specific photophysical data for this compound is not extensively reported in the literature, the properties of its isomers and related derivatives provide insight into its potential optoelectronic applications.

Table 1: Representative Photophysical and Electronic Properties of a Related Dipridyl-Tetrazine Compound Data for 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine (B155479)

| Property | Value | Reference |

| Absorption Maxima (λmax) | ~523 nm | nih.gov |

| Molar Extinction Coefficient | Not specified | |

| Emission Maxima (λem) | Not specified | |

| Quantum Yield | Not specified |

This table is illustrative and based on data for a closely related isomer. Specific values for this compound may vary.

Nanomaterial Functionalization and Composite Development

The pyridyl groups of this compound serve as effective ligands for anchoring the molecule to the surface of nanomaterials. This functionalization imparts the unique chemical reactivity of the tetrazine core to the nanomaterial, opening avenues for the creation of novel composites with tailored properties.

The synthesis of nanoparticles capped with dipyridyl-tetrazine derivatives has been demonstrated, showcasing the utility of these compounds as surface functionalizing agents. For example, a novel type of silver nanoparticle (AgNP) has been synthesized using 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine as a capping agent. nih.gov In this synthesis, the tetrazine derivative likely coordinates to the silver surface through its pyridyl nitrogen atoms, stabilizing the nanoparticles and preventing their aggregation.

Similarly, a one-pot synthesis method has been developed for gold nanoclusters (AuNCs) and nanoparticles (AuNPs) that utilizes 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine. nih.govrsc.org In this process, the tetrazine derivative plays a dual role. Its reduced form, dihydrotetrazine, acts as the reducing agent for the gold salt (HAuCl₄), while the tetrazine itself, along with a thiol, serves as a ligand to stabilize the resulting gold nano-objects. nih.govrsc.org The size of the nanoparticles can be controlled by adjusting the reaction conditions, such as the concentration of the thiol. rsc.org When a large excess of thiol is used, gold nanoclusters with a narrow size distribution of around 2 nm are obtained. rsc.org

The functionalization of nanoparticles with this compound and its isomers paves the way for their incorporation into larger material composites. The tetrazine moiety on the nanoparticle surface can act as a reactive handle for further chemical modifications, such as through inverse-electron-demand Diels-Alder (iEDDA) reactions. This "click chemistry" reaction is known for its high speed and selectivity, allowing for the covalent linking of the functionalized nanoparticles to other components, such as polymers or biomolecules (in a non-biological context for material science applications).

For instance, the tetrazine-capped gold nanoparticles open up possibilities for post-grafting onto carbonaceous materials like carbon nanotubes or graphene. nih.gov This could lead to the development of hybrid composites with combined optical, electronic, and mechanical properties. The resulting materials could find applications in areas such as catalysis, sensing, and advanced electronics.

The investigation into such composites is an active area of research. The ability to create well-defined nanoparticle-matrix interfaces through the specific reactivity of the tetrazine group is a key advantage. This allows for better control over the composite's morphology and, consequently, its bulk properties.

Table 2: Characteristics of Nanoparticles Functionalized with a Dipridyl-Tetrazine Isomer Data for nanoparticles synthesized with 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine

| Nanoparticle Type | Capping Agent | Synthesis Method | Size | Potential Composite Application | Reference |

| Silver Nanoparticles (TzAgNPs) | 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine | Not specified | Not specified | Antimicrobial coatings | nih.gov |

| Gold Nanoclusters/Nanoparticles | 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine | One-pot reduction | ~2 nm (nanoclusters) | Hybrid carbon-based materials | nih.govrsc.org |

Table of Compounds Mentioned

Future Research Directions and Emerging Opportunities for 3,6 Di Pyridin 3 Yl 1,2,4,5 Tetrazine

Prospects for Green Chemistry Approaches in Tetrazine Synthesis

The increasing demand for environmentally benign chemical processes is driving a shift away from traditional synthetic routes for tetrazines, which often involve harsh conditions, hazardous reagents, and significant waste generation. ijrpr.com Future research is increasingly focused on developing "green" synthetic strategies that offer higher efficiency, reduced energy consumption, and improved safety profiles.

Key green approaches being explored for tetrazine synthesis include:

Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to dramatically reduce reaction times, often from hours to minutes, while improving reaction yields and product purity. ijrpr.com It represents a more energy-efficient alternative to conventional heating methods.

Catalyst-Free and Metal-Free Reactions: Research into solid-phase synthesis methods is demonstrating the feasibility of producing tetrazines with high yields (70–94%) without the need for metal catalysts or high temperatures. acs.org These approaches simplify purification processes and avoid contamination of the final product with metallic residues.

One-Pot Syntheses: The development of one-pot reactions, such as those promoted by Lewis acids like divalent nickel and zinc salts, streamlines the synthetic process. universityofcalifornia.edunih.gov These methods improve accessibility and yield by allowing for the synthesis of diverse tetrazine compounds from commercially available starting materials in a single step. universityofcalifornia.edunih.gov

The table below compares traditional and emerging green synthesis methodologies for tetrazines, highlighting the advantages of the latter.

| Feature | Traditional Synthesis (e.g., Pinner-type) | Green Chemistry Approaches |

| Catalysts | Often requires transition metals | Aims for catalyst-free or benign catalysts (e.g., Zn(II)) universityofcalifornia.eduresearchgate.net |

| Solvents | May use hazardous or large volumes of solvents | Use of safer solvents or solvent-free conditions |

| Energy Input | Prolonged heating (energy-intensive) acs.org | Reduced reaction times via microwave irradiation ijrpr.com |

| Reaction Steps | Often multi-step with intermediate isolation acs.org | One-pot procedures to improve efficiency nih.gov |

| Waste Generation | Can generate significant chemical waste | Reduced waste through higher atom economy |

| Purification | Laborious purification often required acs.org | Simplified purification due to cleaner reactions acs.org |

Adapting these green methodologies specifically for 3,6-di(pyridin-3-yl)-1,2,4,5-tetrazine synthesis is a primary goal, promising to make this valuable compound more accessible and cost-effective for a broader range of applications.

Advanced Functional Material Design and Performance Optimization

The rigid structure and coordinating nitrogen atoms of this compound make it an exceptional building block, or "linker," for creating advanced functional materials, particularly Metal-Organic Frameworks (MOFs). rsc.orgrsc.org Future research is centered on the rational design of these materials to optimize their performance for specific applications.

Key strategies for design and optimization include:

Computational Screening: Computational chemistry is being utilized to screen virtual libraries of tetrazine derivatives. researchgate.net This allows researchers to predict the reactivity and stability of new compounds, identifying structural modifications that can enhance performance for applications like bioorthogonal chemistry before undertaking laborious synthesis. researchgate.net

Post-Synthetic Modification (PSM): The electron-deficient nature of the tetrazine ring makes it inherently reactive, which is a significant advantage in materials science. rsc.org MOFs constructed with tetrazine linkers can undergo subsequent chemical reactions, known as PSM, allowing for the precise tuning of the framework's properties after its initial assembly. rsc.org For instance, the spin-crossover behavior of a Hofmann system containing a di-pyridyl-tetrazine linker was successfully modified via PSM. rsc.org

Strategic Functionalization: The performance of tetrazine-based molecules can be finely tuned by adding specific functional groups. In the field of "click-to-release" chemistry for drug delivery, ortho-substituting pyridinyl-tetrazines with hydrogen-bonding groups like hydroxyl or amido moieties has been shown to dramatically improve payload release yields. chemrxiv.orgnih.gov This rational design overcomes a previous limitation where high reactivity was inversely correlated with efficient release. chemrxiv.orgnih.gov

The following table outlines design strategies and their impact on the performance of materials based on pyridinyl-tetrazines.

| Design Strategy | Target Property | Impact on Performance | Example Application |

| Mixed-Linker MOFs | Porosity, Selectivity | Creates tailored pore environments for specific guest molecules. rsc.org | Gas storage and separation |

| Post-Synthetic Modification | Reactivity, Magnetic Properties | Alters the chemical and physical properties of the assembled material. rsc.org | Switchable materials, catalysis |

| Ortho-Functionalization | Reaction Kinetics | Enhances tautomerization and payload elimination efficiency. nih.gov | Click-to-release drug delivery |

| Computational Design | Reactivity/Stability Balance | Identifies optimal structures for bioorthogonal reactions. researchgate.net | In-vivo imaging, diagnostics |

These optimization strategies are crucial for translating the potential of this compound into high-performing, real-world applications.

Integration into Hybrid Systems and Multifunctional Materials

A significant opportunity for this compound lies in its use as a component in hybrid and multifunctional materials. By combining this organic linker with inorganic components like metal ions or nanoparticles, researchers can create novel systems that possess a combination of useful properties.

Hybrid Organic-Inorganic Frameworks: The primary application in this area is the synthesis of MOFs, where the tetrazine derivative acts as a bridge connecting metal centers (e.g., Zinc, Cadmium) to form extended, porous structures. rsc.orgresearchgate.net The choice of metal, tetrazine linker, and even secondary linkers (a "mixed-linker" approach) allows for the creation of materials with diverse topologies and functions, from gas storage to catalysis. rsc.org

Functionalized Nanoparticles: Pyridinyl-tetrazines can be used to cap or functionalize inorganic nanoparticles, such as gold nanoparticles (AuNPs). researchgate.net This creates a hybrid system where the plasmonic properties of the nanoparticle are combined with the reactive and coordinating capabilities of the tetrazine. Such materials hold promise for applications in colorimetric sensing and diagnostics. researchgate.net

Multifunctional Materials: The inherent reactivity of the tetrazine ring can be combined with other functional components to design multifunctional materials. For example, a MOF could be designed to have both magnetic properties, derived from the metal centers, and reactive sites on the tetrazine linkers for covalent modification or sensing applications. rsc.org The integration of di-pyridyl-tetrazine with anilate-type ligands in MOFs is another example of creating heteroleptic frameworks with combined redox-active properties. researchgate.net

The ability of this compound to act as a versatile "systems-level" building block is a key driver for future research, enabling the development of sophisticated materials that can perform multiple tasks simultaneously.

Interdisciplinary Research Avenues in Chemical Science and Engineering

The versatile nature of this compound and its derivatives opens up numerous avenues for interdisciplinary research, bridging fundamental chemistry with applied engineering and biomedical sciences.

Chemical Biology and Medicine: Tetrazines are central to the field of bioorthogonal chemistry, where their rapid and selective "click" reactions with dienophiles are used to label and image biomolecules in living systems. nih.gov Optimizing pyridinyl-tetrazines for these reactions fosters collaboration between synthetic chemists, biologists, and medical researchers for developing advanced diagnostic tools and targeted drug delivery systems. chemrxiv.orgmdpi.com